Cas no 1830761-89-1 (2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine)

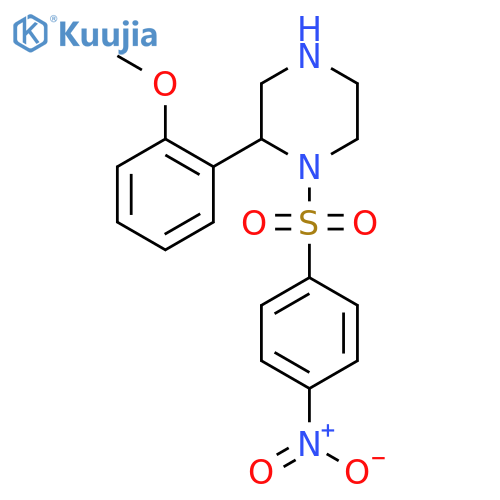

1830761-89-1 structure

商品名:2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine

2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1830761-89-1

- 2-(2-methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine

- EN300-1167354

- 2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine

-

- インチ: 1S/C17H19N3O5S/c1-25-17-5-3-2-4-15(17)16-12-18-10-11-19(16)26(23,24)14-8-6-13(7-9-14)20(21)22/h2-9,16,18H,10-12H2,1H3

- InChIKey: BZZIQLUXXVZOJY-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCNCC1C1C=CC=CC=1OC)(=O)=O

計算された属性

- せいみつぶんしりょう: 377.10454189g/mol

- どういたいしつりょう: 377.10454189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 580

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1167354-2.5g |

1830761-89-1 | 2.5g |

$1428.0 | 2023-06-08 | |||

| Enamine | EN300-1167354-10000mg |

1830761-89-1 | 10000mg |

$3315.0 | 2023-10-03 | |||

| Enamine | EN300-1167354-0.25g |

1830761-89-1 | 0.25g |

$670.0 | 2023-06-08 | |||

| Enamine | EN300-1167354-5000mg |

1830761-89-1 | 5000mg |

$2235.0 | 2023-10-03 | |||

| Enamine | EN300-1167354-0.05g |

1830761-89-1 | 0.05g |

$612.0 | 2023-06-08 | |||

| Enamine | EN300-1167354-50mg |

1830761-89-1 | 50mg |

$647.0 | 2023-10-03 | |||

| Enamine | EN300-1167354-0.5g |

1830761-89-1 | 0.5g |

$699.0 | 2023-06-08 | |||

| Enamine | EN300-1167354-100mg |

1830761-89-1 | 100mg |

$678.0 | 2023-10-03 | |||

| Enamine | EN300-1167354-1000mg |

1830761-89-1 | 1000mg |

$770.0 | 2023-10-03 | |||

| Enamine | EN300-1167354-5.0g |

1830761-89-1 | 5g |

$2110.0 | 2023-06-08 |

2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1830761-89-1 (2-(2-Methoxyphenyl)-1-(4-nitrobenzenesulfonyl)piperazine) 関連製品

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬